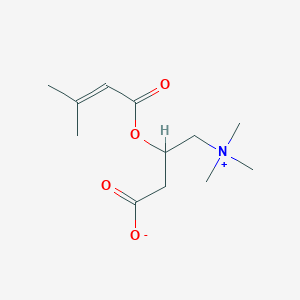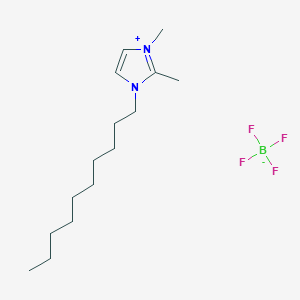![molecular formula C34H66N12O10S2 B12106470 2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12106470.png)
2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with multiple functional groups, including amino, carboxyl, and disulfide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of peptide bonds, disulfide bridges, and the introduction of amino and carboxyl groups. Typical reaction conditions may involve the use of protecting groups, coupling reagents like EDC or DCC, and specific solvents such as DMF or DMSO.
Industrial Production Methods
Industrial production of such complex compounds often requires advanced techniques like solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods ensure high purity and yield, essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The disulfide bonds in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds to thiols using reagents like DTT or TCEP.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of disulfide bonds may yield sulfoxides, while reduction will yield thiols.
Scientific Research Applications
Chemistry
This compound can be used as a building block for more complex molecules, including peptides and proteins.
Biology
In biological research, it may serve as a model compound for studying protein folding and disulfide bond formation.
Medicine
Industry
Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The compound’s mechanism of action would depend on its specific interactions with molecular targets. For example, the amino and carboxyl groups may participate in hydrogen bonding, while the disulfide bonds could be involved in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Glutathione: A tripeptide with similar disulfide and amino functionalities.
Cysteine: An amino acid with a thiol group that can form disulfide bonds.
Oxytocin: A peptide hormone with disulfide bridges.
Properties
Molecular Formula |
C34H66N12O10S2 |
|---|---|
Molecular Weight |
867.1 g/mol |
IUPAC Name |
2-amino-5-[[1-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-3-[[3-[[2-[3-(4-aminobutylamino)propylamino]-2-oxoethyl]amino]-2-[(4-amino-4-carboxybutanoyl)amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C34H66N12O10S2/c35-11-1-3-13-39-15-5-17-41-29(49)19-43-31(51)25(45-27(47)9-7-23(37)33(53)54)21-57-58-22-26(46-28(48)10-8-24(38)34(55)56)32(52)44-20-30(50)42-18-6-16-40-14-4-2-12-36/h23-26,39-40H,1-22,35-38H2,(H,41,49)(H,42,50)(H,43,51)(H,44,52)(H,45,47)(H,46,48)(H,53,54)(H,55,56) |
InChI Key |
HCMZDPYSWPSKSP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCNCCCNC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)NCCCNCCCCN)NC(=O)CCC(C(=O)O)N)NC(=O)CCC(C(=O)O)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butanoic acid, 2-amino-3-[(phenylmethyl)thio]-](/img/structure/B12106407.png)

![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)






